2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
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Description
“2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products . The compound also contains a diethylamino group, which could potentially give it basic properties, and an aldehyde group, which is often reactive.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The diethylamino group could potentially be introduced through a nucleophilic substitution reaction, and the aldehyde group could be formed through oxidation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic thiazole ring, the polar aldehyde group, and the basic diethylamino group. These different functional groups could give the compound a range of different chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the aldehyde group, which is often involved in nucleophilic addition reactions. The diethylamino group could also participate in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar aldehyde group and the basic diethylamino group could give it solubility in polar solvents. The aromatic thiazole ring could contribute to its stability .
Mechanism of Action
Target of Action
Similar compounds with diethylaminoethyl groups have been reported to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Future Directions
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRBGIBXYDJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=CS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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